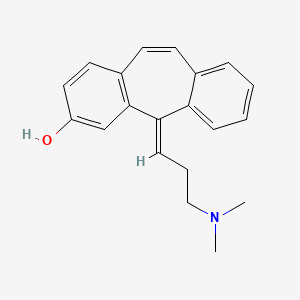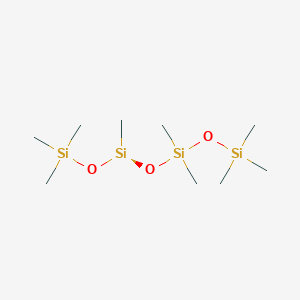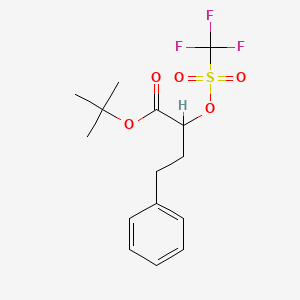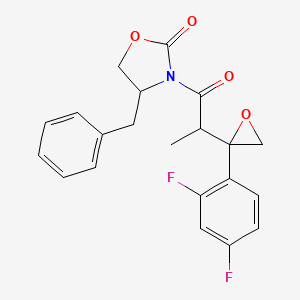![molecular formula C35 H42 N4 O3<br>C35H42N4O3 B12287559 6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione CAS No. 945857-19-2](/img/structure/B12287559.png)
6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Butyl-2-[2-hydroxy-3-(2-phényl-2-propyl)-5-(2,4,4-triméthyl-2-pentyl)phényl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
La synthèse du 6-Butyl-2-[2-hydroxy-3-(2-phényl-2-propyl)-5-(2,4,4-triméthyl-2-pentyl)phényl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione implique plusieurs étapes, chacune nécessitant des conditions de réaction et des réactifs spécifiques. La voie de synthèse commence généralement par la préparation de la structure de base triazoloisoindole, suivie de l'introduction des groupes butyle, hydroxy, phényle et pentyle par le biais de diverses réactions de substitution et d'addition. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes afin d'augmenter le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Les cycles phényle et triazoloisoindole peuvent être réduits dans des conditions spécifiques.
Substitution : Les groupes butyle et pentyle peuvent être substitués par d'autres groupes alkyle ou aryle en utilisant des réactifs appropriés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 6-Butyl-2-[2-hydroxy-3-(2-phényl-2-propyl)-5-(2,4,4-triméthyl-2-pentyl)phényl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Recherché pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, le 6-Butyl-2-[2-hydroxy-3-(2-phényl-2-propyl)-5-(2,4,4-triméthyl-2-pentyl)phényl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales. Les composés similaires comprennent :
Phényltriazoloisoindoles : Diffèrent par le motif de substitution sur le cycle phényle.
Butyltriazoloisoindoles : Diffèrent par la longueur et la ramification du groupe butyle.
Hydroxytriazoloisoindoles : Diffèrent par la position et le nombre de groupes hydroxy.
Propriétés
Numéro CAS |
945857-19-2 |
|---|---|
Formule moléculaire |
C35 H42 N4 O3 C35H42N4O3 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
6-butyl-2-[2-hydroxy-3-(2-phenylpropan-2-yl)-5-(2,4,4-trimethylpentan-2-yl)phenyl]pyrrolo[3,4-f]benzotriazole-5,7-dione |
InChI |
InChI=1S/C35H42N4O3/c1-9-10-16-38-31(41)24-19-27-28(20-25(24)32(38)42)37-39(36-27)29-18-23(34(5,6)21-33(2,3)4)17-26(30(29)40)35(7,8)22-14-12-11-13-15-22/h11-15,17-20,40H,9-10,16,21H2,1-8H3 |
Clé InChI |
RTGXQEDCXOAARE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2=CC3=NN(N=C3C=C2C1=O)C4=CC(=CC(=C4O)C(C)(C)C5=CC=CC=C5)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)



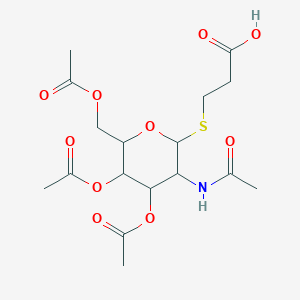
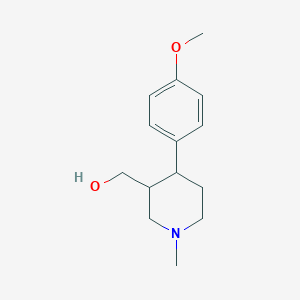
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
